molecular formula C13H25NO3 B106574 tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate CAS No. 917342-29-1

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Cat. No.: B106574
CAS No.: 917342-29-1
M. Wt: 243.34 g/mol
InChI Key: KTNFSGIXLVLQNK-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: is an organic compound with the molecular formula C13H25NO3 It is a derivative of cyclohexane, featuring a tert-butyl carbamate group and a hydroxyethyl substituent on the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with trans-4-(2-hydroxyethyl)cyclohexanol.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.

    Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in organic synthesis.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Materials Science:

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

  • tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate
  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. oxoethyl) can significantly affect the reactivity and properties of the compounds.
  • Reactivity: The hydroxyethyl group in this compound allows for additional hydrogen bonding and potential for further functionalization compared to its oxoethyl counterpart.
  • Applications: While both compounds may be used in similar fields, their specific applications can vary based on their unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFSGIXLVLQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168955
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917342-29-1
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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